



Application Notes and Protocols: Profiling Cellular Sensitivity to Ddr-trk-1

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ddr-trk-1	
Cat. No.:	B10772507	Get Quote

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Introduction

Ddr-trk-1 is a potent and selective chemical probe that dually inhibits Discoidin Domain Receptor 1 (DDR1) and Tropomyosin Receptor Kinases (TRKs).[1] DDR1, a unique receptor tyrosine kinase activated by collagen, is implicated in various aspects of cancer progression, including cell proliferation, migration, and survival.[1][2] Overexpression of DDR1 is associated with a poor prognosis in several cancers, such as pancreatic, breast, lung, and ovarian cancer. [1] This document provides detailed information on cell lines sensitive to **Ddr-trk-1** treatment, protocols for assessing cellular sensitivity, and an overview of the implicated signaling pathways.

Data Presentation: Ddr-trk-1 Potency and Cellular Target Engagement

While extensive multi-cell line screening data for the anti-proliferative effects of **Ddr-trk-1** is not widely published, the Panc-1 pancreatic cancer cell line is a well-documented sensitive model. [1][3][4] **Ddr-trk-1** has been shown to inhibit both colony formation and migration of Panc-1 cells.[1][3][4] The following tables summarize the known enzymatic inhibitory concentrations (IC50) and cellular target engagement values for **Ddr-trk-1**. Researchers are encouraged to perform dose-response studies to determine the specific IC50 for cell viability in their cell lines of interest.



Table 1: Enzymatic IC50 Values for **Ddr-trk-1**[1]

Target	IC50 (nM)
DDR1	27
DDR2	4.5
TRKA	43
TRKB	3.6
TRKC	2.9

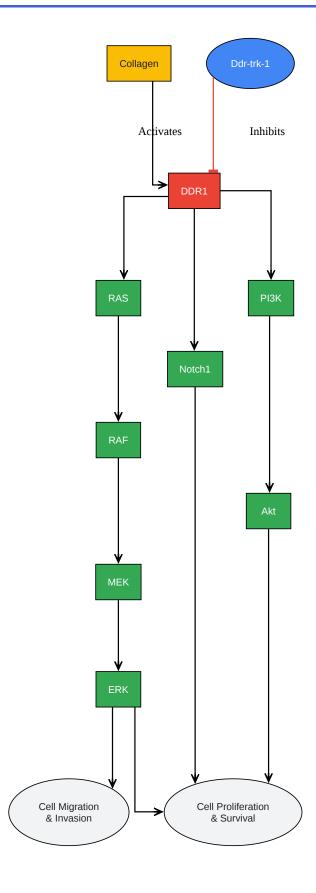
Table 2: Cellular Target Engagement of **Ddr-trk-1** (NanoBRET™ Assay)[1]

Target	IC50 (nM)
DDR1	104
DDR2	175
TRKA	448
TRKB	142

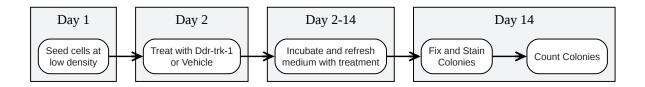
Signaling Pathways Modulated by Ddr-trk-1

DDR1 activation by collagen initiates several downstream signaling cascades that promote cancer cell survival and metastasis. **Ddr-trk-1**, by inhibiting DDR1, is expected to modulate these pathways. Key signaling networks affected include the PI3K/Akt and MAPK/ERK pathways, which are central to cell proliferation and survival. Additionally, there is evidence linking DDR1 to the Notch1 signaling pathway, which also plays a role in tumorigenesis.









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References

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- To cite this document: BenchChem. [Application Notes and Protocols: Profiling Cellular Sensitivity to Ddr-trk-1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10772507#cell-lines-sensitive-to-ddr-trk-1-treatment]

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